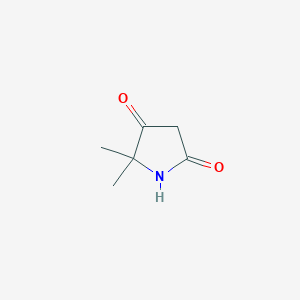
2,4-Dichloro-5-(chlorométhyl)pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-5-(chloromethyl)pyrimidine is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals . It is a pyrimidine derivative, which is a class of compounds known to exhibit a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine involves several chemical transformations . It has been used in the preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-(chloromethyl)pyrimidine is C5H3Cl3N2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Chemical Reactions Analysis
2,4-Dichloro-5-(chloromethyl)pyrimidine can undergo various chemical reactions. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
Physical and Chemical Properties Analysis
2,4-Dichloro-5-(chloromethyl)pyrimidine is a solid substance with a melting point of 63-64°C and a boiling point of 90-100°C under a pressure of 0.001 Torr . Its density is predicted to be 1.548±0.06 g/cm3 .
Applications De Recherche Scientifique
Intermédiaire en synthèse chimique
“2,4-Dichloro-5-(chlorométhyl)pyrimidine” est utilisé comme intermédiaire dans la synthèse de divers composés chimiques . Par exemple, il peut réagir avec la pipéridine pour produire la 2-chloro-5-méthyl-4-pipéridin-1-yl-pyrimidine .
Préparation de composés pyrimidiniques fusionnés
Ce composé est utilisé dans la préparation de composés pyrimidiniques fusionnés . Ces composés sont importants dans le traitement des cancers associés aux mutations EGFR et HER2 .
Applications anti-inflammatoires
Les pyrimidines, y compris “this compound”, ont été trouvées pour présenter des effets anti-inflammatoires . Elles inhibent l'expression et les activités de certains médiateurs inflammatoires vitaux tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .
Applications antioxydantes
Les pyrimidines sont connues pour présenter des effets antioxydants . Elles peuvent neutraliser les radicaux libres nocifs dans le corps, empêchant ainsi le stress oxydatif et les maladies associées .
Applications antibactériennes et antivirales
Les pyrimidines ont été trouvées pour présenter des effets antibactériens et antiviraux . Elles peuvent inhiber la croissance de bactéries et de virus nocifs, ce qui les rend potentiellement utiles dans le traitement de diverses maladies infectieuses .
Applications antifongiques et antituberculeuses
En plus de leurs effets antibactériens et antiviraux, les pyrimidines présentent également des effets antifongiques et antituberculeux . Cela les rend potentiellement utiles dans le traitement des infections fongiques et de la tuberculose .
Mécanisme D'action
Target of Action
It is known to be used in the preparation of fused pyrimidine compounds for the treatment of cancers associated with egfr and her2 mutations .
Mode of Action
It is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
Result of Action
As an intermediate in the synthesis of certain cancer treatments, it may contribute to the therapeutic effects of these treatments .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-5-(chloromethyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of medicinally important compounds. It interacts with various enzymes and proteins, facilitating the formation of pyrimidine derivatives. These interactions are crucial for the compound’s role in inhibiting the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The nature of these interactions involves binding to specific active sites on the enzymes, leading to inhibition or modulation of their activities.
Cellular Effects
2,4-Dichloro-5-(chloromethyl)pyrimidine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of 2,4-Dichloro-5-(chloromethyl)pyrimidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby reducing the production of inflammatory mediators . This inhibition is achieved through the compound’s ability to fit into the enzyme’s active site, blocking substrate access and preventing the catalytic reaction. Additionally, 2,4-Dichloro-5-(chloromethyl)pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-(chloromethyl)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-5-(chloromethyl)pyrimidine remains stable under inert atmosphere and cold-chain transportation conditions
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-(chloromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting inflammatory mediators and reducing inflammation . At higher doses, it may cause toxic or adverse effects, such as skin and eye irritation, respiratory irritation, and potential toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2,4-Dichloro-5-(chloromethyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . The specific enzymes and cofactors involved in these pathways are critical for understanding the compound’s metabolic fate and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-(chloromethyl)pyrimidine within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-(chloromethyl)pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment
Propriétés
IUPAC Name |
2,4-dichloro-5-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOODHWTRPYFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544030 | |
| Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-38-5 | |
| Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7627-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


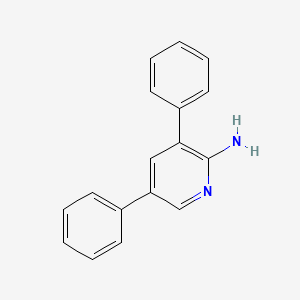
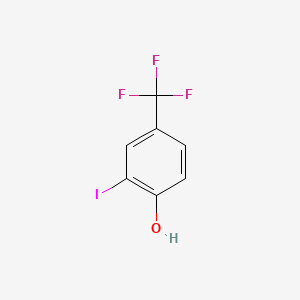

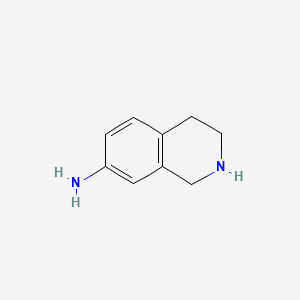
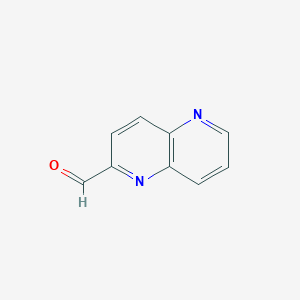
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
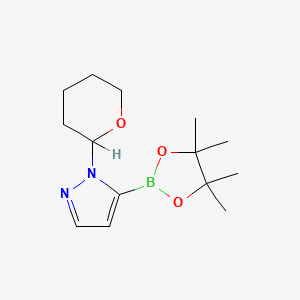

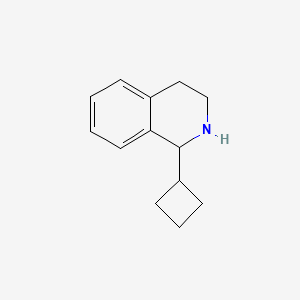
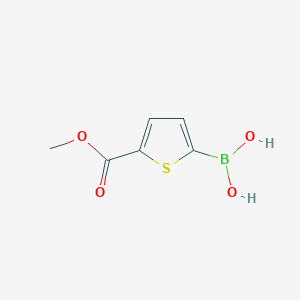

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)

